![molecular formula C18H14ClF3N2OS B2495087 5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1031212-68-6](/img/structure/B2495087.png)
5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including ring-opening, cyclization, substitution, and condensation reactions. For example, compounds with comparable complexity have been synthesized through steps like ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions, demonstrating the intricate pathways involved in constructing such molecules (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography. Density Functional Theory (DFT) calculations, including geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, further elucidate the structural properties, confirming the accuracy of the synthesized structure with theoretical predictions (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving the compound may include interactions with proteins, as evidenced by molecular docking studies suggesting favorable interactions with specific proteins, indicating potential biological activity. Molecular dynamics (MD) simulation results can reveal interactions such as hydrogen bonds, electrostatic interactions, and Pi interactions between the compound and proteins, suggesting its reactivity and potential inhibitory activity (Wu et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and functionality. These properties are typically analyzed using spectroscopic techniques and crystallization studies, providing insights into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the compound's potential applications. Studies on similar molecules have shown a variety of interactions, such as inhibitory activities against specific proteins, highlighting the compound's chemical versatility and potential for further exploration in various fields (Wu et al., 2022).
科学的研究の応用
Applications in Chemical Synthesis
The compound 5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is involved in chemical synthesis, primarily in the formation of thiazolo[3,4-a]quinoxalin-4-ones. Mamedov et al. (2004) demonstrated the preparation of thiazolo[3,4-a]quinoxalin-4-ones using a novel strategy starting from methyl phenylchloropyruvate, involving the reaction of 4-hydroxytetrahydrothiazoles with 1,2-phenylendiamines (Mamedov et al., 2004). Similarly, Kut et al. (2020) explored the reactivity of 3-(2-methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with various halogens and chalcogens, yielding a range of 5H-[1,3]thiazolo[2,3-b]quinazolinium derivatives (Kut et al., 2020).
Applications in Medicinal Chemistry
The compound is also pertinent in medicinal chemistry, particularly in the synthesis of antimicrobial and anticancer agents. Dinakaran et al. (2008) reported the synthesis of novel 5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives with potent in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis (Dinakaran et al., 2008). Reis et al. (2011) synthesized a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, showing significant in vitro antiproliferative activities against various human cancer cell lines (Reis et al., 2011).
Applications in Corrosion Inhibition
Additionally, the compound finds application in the field of corrosion inhibition. Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating significant inhibition efficiency (Saraswat & Yadav, 2020).
特性
IUPAC Name |
5-[(3-chlorophenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2OS/c19-13-3-1-2-11(6-13)8-23-15-7-12(18(20,21)22)4-5-14(15)24-10-26-9-16(24)17(23)25/h1-7,16H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZFODPRHSBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)
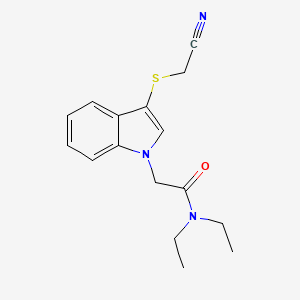
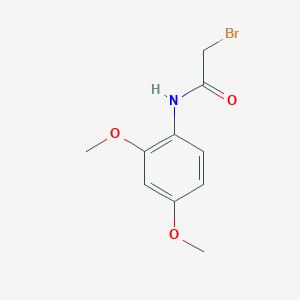
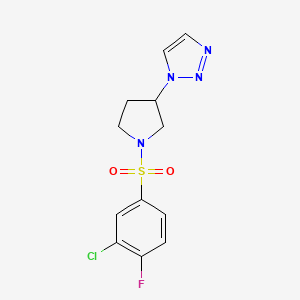
![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)



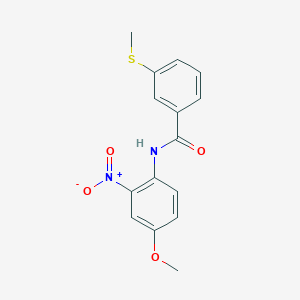
![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)
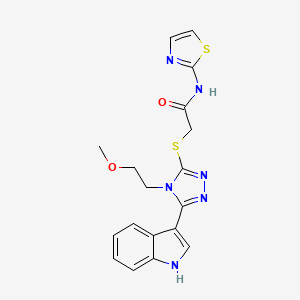

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)